1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c22-17-13-15(14-21(17)16-5-2-1-3-6-16)18(23)19-7-4-8-20-9-11-24-12-10-20/h15-16H,1-14H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIDRQXNIBAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide, with the molecular formula and a molecular weight of approximately 337.464 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexyl group and a morpholinyl propyl chain, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H31N3O3 |
| Molecular Weight | 337.464 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through the inhibition of certain receptors involved in pain and anxiety pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence serotonin and dopamine receptors, which are crucial in mood regulation and pain perception.
- Anti-inflammatory Effects : Some studies have indicated that it exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
Pharmacological Studies
Research has been conducted to evaluate the pharmacological effects of this compound. A few notable findings include:
- Analgesic Activity : In animal models, the compound demonstrated significant analgesic effects comparable to standard analgesics.
- Anxiolytic Effects : Behavioral assays indicated potential anxiolytic properties, suggesting its utility in anxiety disorders.
Case Studies
- Study on Pain Relief : A study involving rodents showed that administration of the compound resulted in a marked reduction in pain response compared to control groups. The results were statistically significant (p < 0.05), indicating strong analgesic potential.
- Anxiety Reduction Assessment : In a controlled environment, subjects treated with the compound displayed reduced anxiety-like behaviors in comparison to untreated subjects, supporting its potential as an anxiolytic agent.
Toxicological Profile
While promising, the safety profile of this compound requires further investigation. Preliminary toxicological assessments suggest low toxicity at therapeutic doses; however, comprehensive studies are necessary to establish a complete safety profile.
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include:
- Activation of the pyrrolidine-3-carboxylic acid moiety for amide bond formation with the 3-morpholin-4-ylpropylamine group.
- Cyclohexyl group introduction via alkylation or coupling reactions under controlled temperatures (e.g., 60–80°C) and solvents like DMF or dichloromethane .
- Purification via column chromatography to isolate the product with >95% purity.
Q. How is structural characterization of this compound performed?
Characterization relies on:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 380.2).
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .
Q. What biological targets or mechanisms are associated with this compound?
The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via competitive binding to the NAD+ cofactor site. Hydrophobic interactions with InhA’s cyclohexyl-binding pocket and hydrogen bonding with Tyr158 are critical .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scale-up?
- Reaction condition screening : Use design-of-experiments (DoE) to optimize solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
- Computational guidance : Quantum chemical calculations (e.g., DFT) predict transition states to minimize side products .
- In-line analytics : Employ HPLC-MS for real-time monitoring of intermediates .
Q. How should contradictory bioactivity data (e.g., varying IC50 values) be addressed?
- Assay standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C).
- Target validation : Use CRISPR knockouts to confirm InhA-specific activity .
- Data reconciliation : Apply machine learning to identify confounding variables (e.g., cell line heterogeneity) .
Q. What methodologies are recommended for in vitro and in vivo toxicity profiling?
- In vitro : MTT assays on HepG2 cells (IC50 > 50 µM suggests low cytotoxicity) .
- In vivo : Acute toxicity in murine models (dose range: 10–100 mg/kg) with histopathology of liver/kidney tissues .
- Metabolic stability : Microsomal incubation (human/rat) to assess CYP450-mediated degradation .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Analog synthesis : Replace cyclohexyl with bicyclic groups (e.g., adamantyl) to enhance hydrophobic interactions .
- Morpholine substitution : Test shorter/longer alkyl chains (e.g., propyl vs. pentyl) to optimize solubility .
- Bioisosteres : Replace the oxopyrrolidine ring with a tetrahydrofuran moiety to reduce metabolic liability .
Q. What computational tools are critical for molecular dynamics (MD) simulations of binding interactions?
- Docking software : Surflex-Dock (Sybyl-X 2.0) or AutoDock Vina for predicting binding poses with InhA (PDB: 4TZK) .
- MD parameters : AMBER force fields simulate ligand-protein stability over 100 ns trajectories .
- Binding energy analysis : MM-PBSA calculates ΔGbinding to prioritize analogs .
Q. How does pharmacophore mapping guide analog design?
- Key features : Map hydrophobic (cyclohexyl), hydrogen-bond acceptor (oxopyrrolidine), and aromatic (dichlorophenyl) moieties .
- Scaffold hopping : Use Pharmer to identify structurally distinct scaffolds with similar pharmacophores .
Q. What strategies assess synergistic effects with existing antitubercular drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
